molecular formula C14H22N2O4S B2532031 1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine CAS No. 2097900-32-6

1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine

Cat. No. B2532031
CAS RN: 2097900-32-6
M. Wt: 314.4
InChI Key: DISAFBDORLLRSG-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine, also known as MSOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSOP is a piperidine-based compound with a unique chemical structure, which makes it an attractive candidate for various researches.

Scientific Research Applications

Synthetic Chemistry Applications

The compound and its derivatives are frequently utilized in the synthesis of complex molecules due to their versatile chemical structures. For instance, the synthesis of spiro-substituted 1,3-oxazines showcases the application of piperidine derivatives in creating novel heterocyclic parent systems through a series of cycloadditions, hydrogenolysis, and recyclization steps, demonstrating the utility of such compounds in expanding the chemical space of heterocyclic chemistry (Fišera et al., 1994).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, derivatives of piperidine, including those similar in structure to "1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine," have been explored for their therapeutic potential. For example, novel piperazine-1-yl-1H-indazole derivatives have been synthesized and characterized for their importance in medicinal chemistry, with docking studies presented to understand their interaction with biological targets, underscoring the significance of piperidine derivatives in the development of new therapeutic agents (Balaraju et al., 2019).

Antimicrobial Activity

Research on the antimicrobial activities of piperidine derivatives, including the synthesis of new 1,2,4-triazole derivatives, has shown that these compounds exhibit good to moderate activities against various microorganisms. This highlights the potential of piperidine derivatives in contributing to the development of new antimicrobial agents, which is crucial in addressing the global challenge of antibiotic resistance (Bektaş et al., 2007).

Pharmacological Exploration

Piperidine derivatives are being explored for their pharmacological properties, including as ligands at human dopamine receptors, showcasing their potential application in the treatment of neurological disorders. The discovery of compounds with significant selectivity and affinity for dopamine receptors exemplifies the role of piperidine derivatives in advancing neuroscience research and therapy (Rowley et al., 1997).

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-10(2)9-21(18,19)12-5-4-6-16(8-12)14(17)13-7-11(3)20-15-13/h7,10,12H,4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISAFBDORLLRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine

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